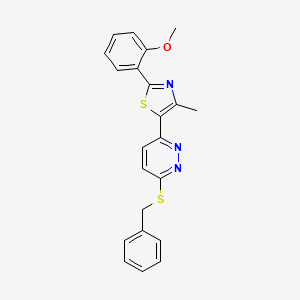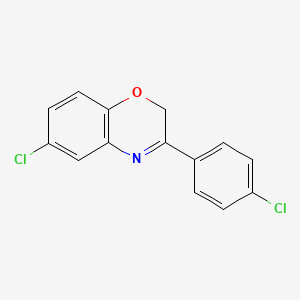![molecular formula C18H13FN2O4 B2472215 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-92-9](/img/structure/B2472215.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide: is a synthetic organic compound that features a complex structure incorporating a benzo[d][1,3]dioxole ring, an isoxazole ring, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 2-fluorobenzonitrile can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.
-
Introduction of the Benzo[d][1,3]dioxole Ring: : The benzo[d][1,3]dioxole moiety can be introduced through a condensation reaction involving catechol and a suitable aldehyde or ketone under acidic conditions.
-
Formation of the Acetamide Linkage: : The final step involves coupling the benzo[d][1,3]dioxole derivative with the isoxazole derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and isoxazole rings may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and pharmacokinetic properties.
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-chlorophenyl)isoxazol-3-yl)acetamide: Substitutes fluorine with chlorine, which can significantly change its chemical and biological properties.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties and interactions with biological targets. This uniqueness can lead to distinct pharmacological profiles compared to its analogs.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-14-4-2-1-3-13(14)16-8-12(21-25-16)9-18(22)20-11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXILGHDVCIVAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)


![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)

![1-[(3-nitrophenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2472152.png)

![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)
